2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
Overview
Description
2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of anilino-pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Anilino Group: This step involves the reaction of the pyridine derivative with 4-chloroaniline under conditions that facilitate nucleophilic substitution.
Carboxamide Formation: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carboxamide group, leading to amine derivatives.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of anilino-pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential therapeutic agent for diseases where specific enzyme inhibition is beneficial.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves binding to a specific molecular target, such as an enzyme or receptor. This binding can inhibit the activity of the target, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloroanilino)-N-(2-hydroxyphenyl)pyridine-3-carboxamide
- 2-(4-chloroanilino)-N-(2-ethoxyphenyl)pyridine-3-carboxamide
- 2-(4-bromoanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
Uniqueness
2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-17-7-3-2-6-16(17)23-19(24)15-5-4-12-21-18(15)22-14-10-8-13(20)9-11-14/h2-12H,1H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIFXUHFMUNJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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